N-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide
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Overview
Description
N’‘-ACETYL-N-CYCLOPENTYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their versatile biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-ACETYL-N-CYCLOPENTYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction conditions often involve coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea, which can be used to install the guanidine functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’‘-ACETYL-N-CYCLOPENTYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted guanidines.
Scientific Research Applications
N’‘-ACETYL-N-CYCLOPENTYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’‘-ACETYL-N-CYCLOPENTYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N’‘-ACETYL-N-(2,4-DICHLOROPHENYL)-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE: Similar structure with different substituents on the phenyl ring.
N’‘-ACETYL-N-CYCLOHEXYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
N’‘-ACETYL-N-CYCLOPENTYL-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with biological molecules makes it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21N5O |
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Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-[N'-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C14H21N5O/c1-9-8-10(2)16-13(15-9)19-14(17-11(3)20)18-12-6-4-5-7-12/h8,12H,4-7H2,1-3H3,(H2,15,16,17,18,19,20) |
InChI Key |
MQKDTLGLALRBPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NC2CCCC2)NC(=O)C)C |
Origin of Product |
United States |
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